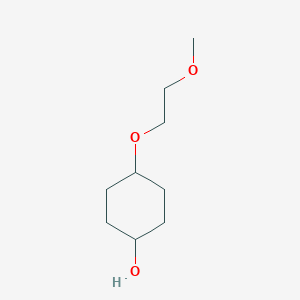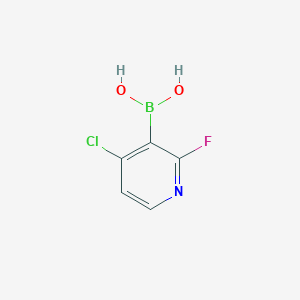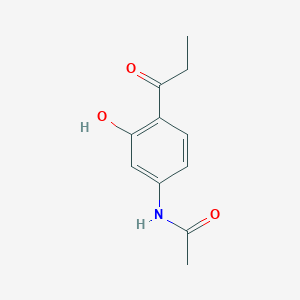
N-(3-Hydroxy-4-propionylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxy-4-propionylphenyl)acetamide (HPA) is a small molecule that has been studied for its potential therapeutic applications. HPA is a synthetic derivative of the natural compound phenylacetamide and is an inhibitor of fatty acid amide hydrolase (FAAH). HPA is an important tool in the study of FAAH and its role in the regulation of the endocannabinoid system.
Wirkmechanismus
N-(3-Hydroxy-4-propionylphenyl)acetamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. This compound binds to FAAH and prevents it from breaking down endocannabinoids, resulting in an increase in endocannabinoid levels in the body. This has been shown to have a number of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, as well as to reduce tumor growth in animal models of cancer. This compound has also been shown to have neuroprotective effects, including the protection of neurons from excitotoxicity and the promotion of neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Hydroxy-4-propionylphenyl)acetamide is a useful tool for studying the endocannabinoid system in the laboratory. It is an effective inhibitor of FAAH, and its effects can be easily observed in a variety of laboratory experiments. However, it is important to note that this compound is not a naturally occurring compound, and its effects may not be the same as those of endocannabinoids.
Zukünftige Richtungen
Future research on N-(3-Hydroxy-4-propionylphenyl)acetamide may focus on its potential therapeutic applications in a variety of diseases and conditions. Potential areas of research include its effects on inflammation, pain, and cancer. Additionally, further research may focus on its potential neuroprotective effects, including its ability to protect neurons from excitotoxicity and promote neurogenesis. Additionally, further research may focus on the use of this compound in combination with other drugs and therapies to enhance its therapeutic effects.
Synthesemethoden
N-(3-Hydroxy-4-propionylphenyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of phenylacetamide with propionyl chloride, followed by the addition of hydroxylamine. The final step involves the reaction of the product with acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxy-4-propionylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. This compound has been studied for its ability to modulate the endocannabinoid system and its role in inflammation, pain, and cancer. This compound has also been studied for its potential neuroprotective and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-4-propanoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(14)9-5-4-8(6-11(9)15)12-7(2)13/h4-6,15H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCNKWDTKTZBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

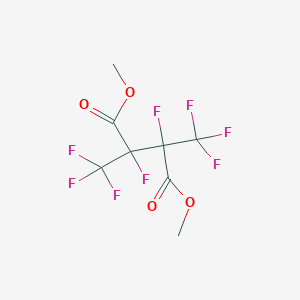
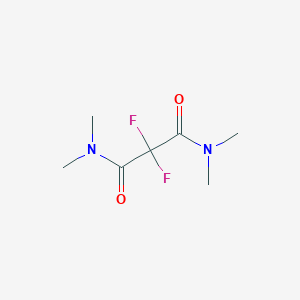

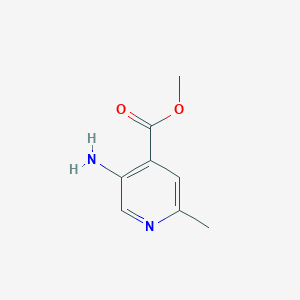

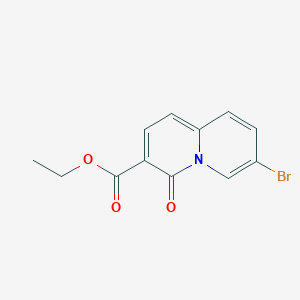
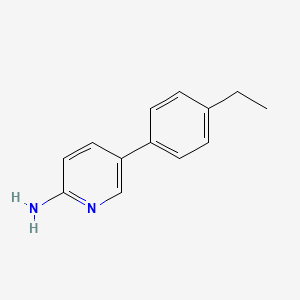

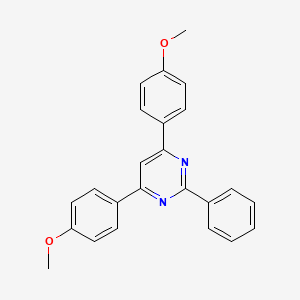
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)
